3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine)
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Overview
Description
3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) is a chemical compound with the molecular formula C8H14N2Si and a molecular weight of 166.30 g/mol This compound features a silicon atom bonded to two prop-2-yn-1-amine groups, making it a unique organosilicon compound
Preparation Methods
The synthesis of 3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) can be achieved through several methods. One common approach involves the reaction of dimethylchlorosilane with propargylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Chemical Reactions Analysis
3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Cycloaddition: The alkyne groups in the compound can undergo 1,3-dipolar cycloaddition reactions with azides, forming triazoles.
Common reagents used in these reactions include hydrogen peroxide, hydrogen gas, palladium on carbon, and azides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Industry: In material science, the compound is explored for its potential in creating novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, derivatives of propargylamine, a related compound, are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) can be compared with other organosilicon compounds and propargylamine derivatives:
Propargylamine: A simpler compound with similar reactivity, used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Dimethylchlorosilane: A precursor in the synthesis of 3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine), used in various organosilicon compounds.
Rasagiline and Selegiline: Propargylamine derivatives used as monoamine oxidase inhibitors in the treatment of Parkinson’s disease.
The uniqueness of 3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) lies in its combination of silicon and propargylamine functionalities, offering a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
918871-54-2 |
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Molecular Formula |
C8H14N2Si |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
3-[3-aminoprop-1-ynyl(dimethyl)silyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,7-3-5-9)8-4-6-10/h5-6,9-10H2,1-2H3 |
InChI Key |
PDDFOALNECLUEO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CCN)C#CCN |
Origin of Product |
United States |
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